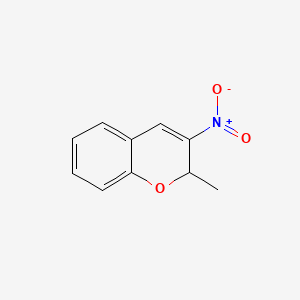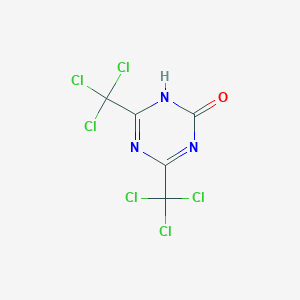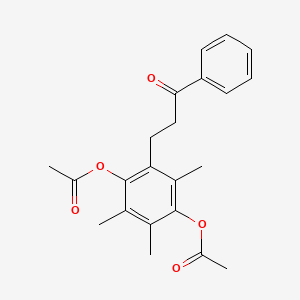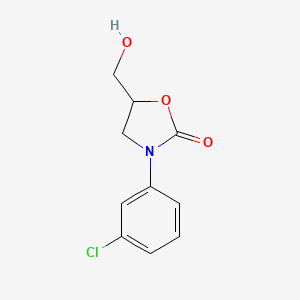
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves the reaction of m-chlorophenyl isocyanate with an appropriate hydroxymethyl precursor under controlled conditions. One common method includes the cyclization of m-chlorophenyl isocyanate with 2-aminoethanol, followed by oxidation to form the desired oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Chlorophenyl)-5-hydroxymethyl-2-thiazolidinone
Uniqueness
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is unique due to its specific substitution pattern and functional groups. The presence of the m-chlorophenyl group and the hydroxymethyl group imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
42902-30-7 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
InChI Key |
NWTBJKLAXANGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


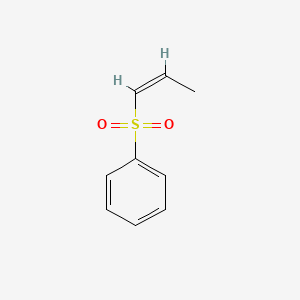



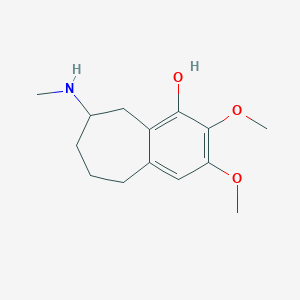
![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
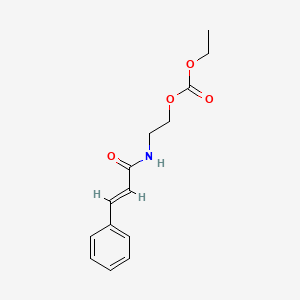

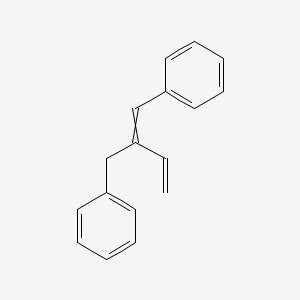
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
